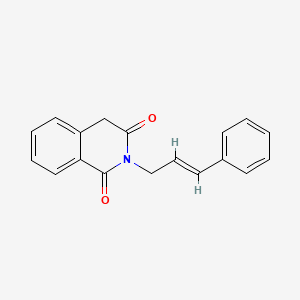
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione is an organic compound that belongs to the class of isoquinolinediones This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to an isoquinolinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and cinnamaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline derivative and cinnamaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinedione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoquinolinedione to isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinolinediones.
Aplicaciones Científicas De Investigación
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione: Unique due to its specific structural features and biological activities.
Isoquinoline Derivatives: Share the isoquinoline core but differ in substituents and biological properties.
Quinones: Structurally related but differ in oxidation state and reactivity.
Uniqueness
This compound stands out due to its unique combination of a phenyl-propenyl chain and isoquinolinedione core, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
126070-18-6 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
2-[(E)-3-phenylprop-2-enyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-13-15-10-4-5-11-16(15)18(21)19(17)12-6-9-14-7-2-1-3-8-14/h1-11H,12-13H2/b9-6+ |
Clave InChI |
BAUSPLLNLSKONS-RMKNXTFCSA-N |
SMILES isomérico |
C1C2=CC=CC=C2C(=O)N(C1=O)C/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N(C1=O)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


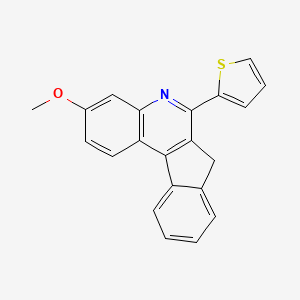
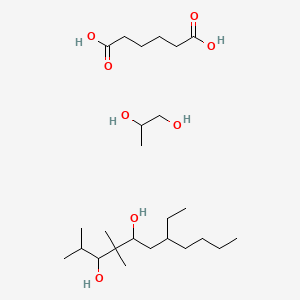
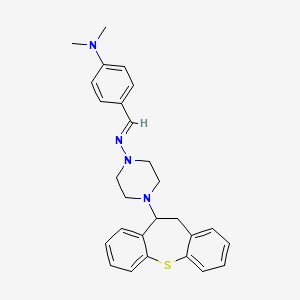
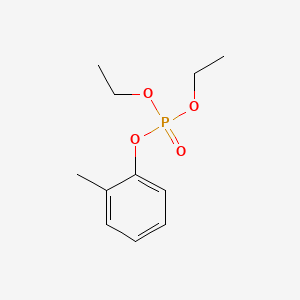

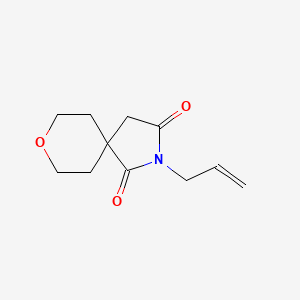
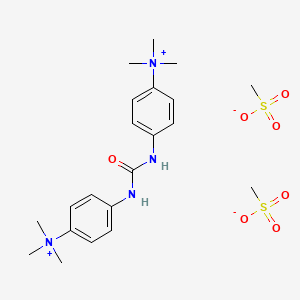

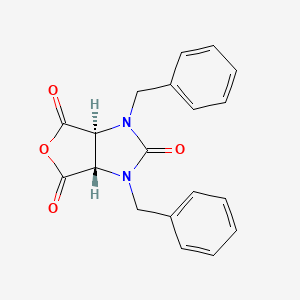



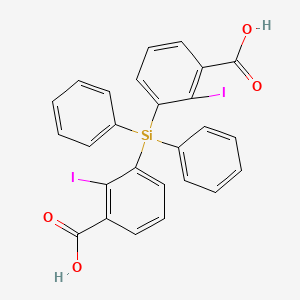
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)
